molecular formula C10H17NO3 B2574972 Tert-butyl 2-acetylazetidine-1-carboxylate CAS No. 1783414-46-9

Tert-butyl 2-acetylazetidine-1-carboxylate

Cat. No.: B2574972
CAS No.: 1783414-46-9
M. Wt: 199.25
InChI Key: UUYQIFODBYTPSK-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylazetidine-1-carboxylate is a chemical compound belonging to the class of N-protected azetidines. These five-membered nitrogen heterocycles have gained significant interest in scientific research due to their diverse range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetylazetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the tert-butyl or acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

Chemistry

Tert-butyl 2-acetylazetidine-1-carboxylate serves as a valuable building block for the synthesis of various biologically active molecules. It is used in the development of anticonvulsant and anticancer agents.

Biology

In biological research, this compound is utilized to study the effects of azetidine derivatives on cellular processes and pathways.

Medicine

This compound derivatives have shown potential as therapeutic agents for treating neurological disorders and cancer.

Industry

In materials science, this compound is used in the development of polymers and ionic liquids with specific functionalities and tailored properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylazetidine-1-carboxylate involves its interaction with molecular targets such as voltage-gated sodium channels in the nervous system. This interaction modulates the activity of these channels, leading to anticonvulsant effects. In cancer research, its derivatives may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-acetylpyrrolidine-1-carboxylate
  • Tert-butyl 2-acetylpiperidine-1-carboxylate
  • Tert-butyl 2-acetylazepane-1-carboxylate

Uniqueness

Tert-butyl 2-acetylazetidine-1-carboxylate is unique due to its five-membered azetidine ring, which imparts distinct chemical and biological properties compared to its six- and seven-membered counterparts. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 2-acetylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)8-5-6-11(8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYQIFODBYTPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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